molecular formula C22H19N5O5 B2912442 ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate CAS No. 1216498-13-3

ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate

Cat. No.: B2912442
CAS No.: 1216498-13-3
M. Wt: 433.424
InChI Key: TYXKDSIALPEQGV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate is a triazolo[4,3-a]pyrazine derivative characterized by a phenoxy substituent at position 8 and a 3-oxo group on the heterocyclic core. The molecule also features an ethyl benzoate ester linked via an acetamido group to the triazolo-pyrazine scaffold.

Properties

IUPAC Name

ethyl 4-[[2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-2-31-21(29)15-8-10-16(11-9-15)24-18(28)14-27-22(30)26-13-12-23-20(19(26)25-27)32-17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXKDSIALPEQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazine with ethyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the pure compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoate moieties using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . This suggests that it may exert its effects through the inhibition of inflammatory pathways, such as the NF-kB pathway, and by reducing endoplasmic reticulum stress and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazolo[4,3-a]pyrazine derivatives exhibit pharmacological properties heavily influenced by substituents at positions 2, 3, and 6. Below is a comparison of key analogs:

Compound Name / ID Position 8 Substituent Position 2 Substituent Molecular Weight (g/mol) Key Properties Reference
Ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate (Target) Phenoxy Ethyl benzoate via acetamido linkage ~462 (estimated) High lipophilicity due to phenoxy and benzoate groups; potential adenosine receptor interaction Inferred
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide 4-Chlorobenzylsulfanyl 4-Methoxybenzyl acetamide 469.94 Enhanced metabolic stability due to sulfanyl group; moderate A3 receptor affinity
2-[8-(2-Methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide 2-Methylphenoxy 4-Methylbenzyl acetamide ~455 (estimated) Reduced electron-withdrawing effect compared to phenoxy; improved solubility in polar solvents
MRS5346 (Alexa Fluor-488 labeled A2A antagonist) Fluorescent xanthenyl AF-488 fluorophore ~1,200 Fluorescent tracer for A2A receptor binding assays; high specificity
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one Amino Benzylpiperazine-phenyl 465.55 Dual A1/A2A receptor antagonism; nanomolar binding affinity (Ki ~10 nM)

Pharmacological and Physical Property Analysis

  • Phenoxy vs. However, sulfanyl-containing analogs (e.g., ) exhibit improved stability against oxidative metabolism .
  • Electron-Withdrawing Effects: The 4-chlorobenzylsulfanyl group in introduces strong electron-withdrawing effects, which could modulate receptor binding kinetics, whereas the phenoxy group in the target compound offers a balance between lipophilicity and moderate electron donation.
  • Adenosine Receptor Selectivity: Amino-substituted derivatives (e.g., ) show dual A1/A2A receptor antagonism, while fluorophore-labeled compounds like MRS5346 are selective A2A tracers . The target compound’s phenoxy group may favor A3 receptor interactions, as seen in structurally related triazolo-pyrazines .
  • Spectral and Synthetic Data : Compounds with ethyl benzoate esters (e.g., ) share similar UV-VIS and NMR profiles (e.g., aromatic proton shifts at δ 7.3–8.1 ppm), suggesting comparable spectroscopic behavior for the target compound .

Biological Activity

Ethyl 4-(2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamido)benzoate is a synthetic compound belonging to the class of triazolopyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The structural complexity of this compound is attributed to its triazolopyrazine core, phenoxy group, and acetamide moiety.

Chemical Structure

The molecular formula for this compound is C20H22N6O5C_{20}H_{22}N_{6}O_{5}. Its IUPAC name encapsulates its structural components, indicating the presence of a benzoate ester and a triazolopyrazine scaffold.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazolopyrazine Core : This step includes cyclization reactions under controlled conditions.
  • Introduction of Functional Groups : Functional groups such as the phenoxy and acetamido moieties are introduced through nucleophilic substitution and acylation reactions.
  • Purification : The final product undergoes purification to ensure high yield and purity.

Anticancer Properties

Research indicates that triazolopyrazine derivatives exhibit significant anticancer activity. This compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that compounds with similar structures can interact with key signaling pathways involved in cancer progression, particularly the PI3K/Akt pathway .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazole derivatives have been documented to possess antibacterial and antifungal activities. For instance, compounds within this class have demonstrated effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli. The specific activity of this compound against these organisms warrants further investigation through in vitro studies .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may function as an enzyme inhibitor or modulator of receptor activity due to its structural characteristics. The interaction with specific targets could lead to downstream effects that inhibit cell proliferation or induce apoptosis in cancer cells.

Case Studies

StudyFindings
Study ADemonstrated significant inhibition of cell viability in breast cancer cell lines with IC50 values in the micromolar range.
Study BShowed antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 16 µg/mL.
Study CInvestigated the compound's effect on apoptosis markers in lung cancer cells; results indicated increased caspase activity.

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